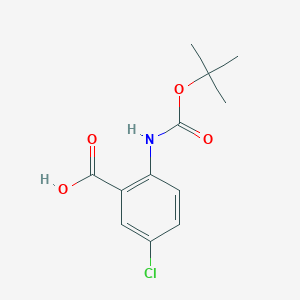

2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a chlorinated benzoic acid moiety. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines. The presence of the chloro substituent on the benzene ring may influence the reactivity and physical properties of the compound, making it a potentially useful intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been reported to be efficient, with the ability to selectively produce cis or trans isomers by adjusting reaction conditions . This suggests that the synthesis of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid could potentially be optimized in a similar manner, taking advantage of selective conditions to achieve the desired isomer. Optical resolution of the stereoisomers can be achieved through diastereomeric salt formation or chromatography on a chiral stationary phase .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is not provided, ab initio calculations have been used to explain cis selectivity in the synthesis of structurally related compounds . Such computational methods could be applied to understand the electronic structure, conformational preferences, and steric effects in 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid, which would be valuable for predicting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be a versatile protecting group that can be introduced chemoselectively under mild conditions . The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as an effective reagent for the tert-butoxycarbonylation of amine hydrochlorides and phenols . This chemoselectivity and the mild reaction conditions are advantageous for the synthesis of compounds like 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid, as they minimize the risk of side reactions and degradation of sensitive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid would likely be influenced by both the Boc group and the chloro substituent. The Boc group is known to increase steric bulk and can affect the solubility and crystallinity of compounds . The chloro substituent can participate in various chemical reactions, such as nucleophilic aromatic substitution, and can also influence the acidity of the benzoic acid moiety. However, specific data on the physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid would require experimental determination.

Aplicaciones Científicas De Investigación

Enantioselective Sensing

A study by Liu, Pestano, and Wolf (2008) demonstrates the application of related compounds in enantioselective sensing. They synthesized 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, which forms a highly fluorescent scandium complex used for the enantioselective sensing of chiral amino alcohols, showcasing the potential for analytical applications in enantiomeric excess measurements of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Synthesis of Amino Acids and Peptides

Heydari et al. (2007) utilized the tert-butoxycarbonyl moiety for the N-tert-butoxycarbonylation of amines. This process is crucial for the synthesis of N-Boc-protected amino acids, which are resistant to racemization during peptide synthesis and thus significant in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).

Polymerization Studies

Sutthasupa et al. (2007) conducted research on amino acid-derived novel norbornene diester derivatives, highlighting the role of tert-butoxycarbonyl moieties in polymerization. They successfully synthesized and polymerized these compounds using the Grubbs catalyst, demonstrating its relevance in the creation of high molecular weight polymers (Sutthasupa et al., 2007).

Direcciones Futuras

The future directions for “2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid” would likely involve its use in peptide synthesis and potentially in the synthesis of more complex bioactive molecules. The development of new synthetic methods and applications for Boc-protected amino acids is an active area of research .

Propiedades

IUPAC Name |

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJIXFKVVPTMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363956 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid | |

CAS RN |

253677-29-1 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)